Bienvenue dans la boutique en ligne BenchChem!

Usmarapride

5‑HT₄ partial agonism receptor desensitization functional selectivity

Usmarapride (SUVN-D4010) is the only 5-HT4 partial agonist validated for preclinical AD research with clinical translatability. Its defined EC50 (44 nM), brain penetration, and Phase 1 PK ensure reproducible cognitive enhancement and sAPPα modulation, unlike generic agonists. Secure consistent results in memory models and donepezil combination studies.

Molecular Formula C21H29N5O2
Molecular Weight 383.5 g/mol
CAS No. 1428862-32-1
Cat. No. B611079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsmarapride
CAS1428862-32-1
SynonymsSUVN-D4010;  SUVN-D 4010;  SUVN D4010;  SUVN-1004028;  SUVN-D-1208045;  SUVN-D1003019;  SUVN-D1104010;  SUVN-D1108121.
Molecular FormulaC21H29N5O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC
InChIInChI=1S/C21H29N5O2/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3/h4-5,7-8,15-16H,6,9-14H2,1-3H3
InChIKeyDWTFBJGTRBMHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Usmarapride (SUVN-D4010) CAS 1428862-32-1: 5‑HT₄ Partial Agonist with Clinical Phase 1 Data


2‑[1‑(3‑methoxypropyl)piperidin‑4‑yl]‑5‑(1‑propan‑2‑ylindazol‑3‑yl)‑1,3,4‑oxadiazole (Usmarapride; SUVN‑D4010) is a potent, orally bioavailable, brain‑penetrant 5‑HT₄ receptor partial agonist with an EC₅₀ of 44 nM [1]. It is currently in Phase 1 clinical development for cognitive deficits associated with Alzheimer’s disease and schizophrenia [2]. The compound belongs to the 1,3,4‑oxadiazole‑indazole chemotype [3].

Why 5‑HT₄ Agonist Scaffolds Cannot Substitute for Usmarapride (SUVN‑D4010) CAS 1428862-32-1 in Cognitive Research


5‑HT₄ agonists exhibit pronounced scaffold‑dependent divergence in receptor intrinsic efficacy (partial vs. full agonism), brain penetration, and off‑target profiles [1]. Substituting Usmarapride (SUVN‑D4010) with a generic 5‑HT₄ agonist—even one of similar in vitro potency—introduces uncontrolled variability in cholinergic neurochemistry, sAPPα modulation, and translational PK that directly compromises reproducibility in cognitive models and clinical extrapolation [2].

Usmarapride (SUVN‑D4010) CAS 1428862-32-1: Head‑to‑Head and Cross‑Study Differential Evidence


Usmarapride (SUVN‑D4010) Partial Agonist Efficacy vs. 5‑HT₄ Full Agonists: Mitigating Receptor Desensitization

Usmarapride (SUVN‑D4010) is a 5‑HT₄ partial agonist [1], whereas most classical 5‑HT₄ agonists (e.g., cisapride, mosapride) are full agonists. Partial agonism is mechanistically advantageous for chronic cognitive therapy because it maintains therapeutic pro‑cognitive signaling while reducing the extent of receptor desensitization and internalization that limits the efficacy of full agonists upon repeated dosing [2].

5‑HT₄ partial agonism receptor desensitization functional selectivity

Brain Penetration: Preclinical Brain‑to‑Plasma Ratio of Usmarapride (SUVN‑D4010) vs. Prucalopride

Usmarapride (SUVN‑D4010) demonstrates robust brain penetration with a preclinical brain‑to‑plasma (B/P) ratio of 1.5 [1]. In contrast, prucalopride, a clinically approved 5‑HT₄ full agonist, exhibits limited CNS penetration and is optimized for gastrointestinal motility rather than central cognitive targets [2].

brain‑to‑plasma ratio CNS penetration blood‑brain barrier 5‑HT₄ agonist

Neurochemical Differentiation: Acetylcholine Elevation by Usmarapride (SUVN‑D4010) vs. Baseline and Comparator

Usmarapride (SUVN‑D4010) produced a significant increase in cortical acetylcholine (ACh) levels in rats, measured via microdialysis, with a maximal elevation of 250% above baseline at 3 mg/kg p.o. [1]. Donepezil, an acetylcholinesterase inhibitor, elevates ACh by inhibiting degradation rather than enhancing release; the two mechanisms are distinct and potentially synergistic [2].

acetylcholine cortical microdialysis neurochemistry cognitive enhancement

Disease‑Modifying Potential: sAPPα Elevation Unique to Usmarapride (SUVN‑D4010) Among 5‑HT₄ Agonists

Usmarapride (SUVN‑D4010) increases soluble amyloid precursor protein alpha (sAPPα) levels in rat cortex, a neuroprotective fragment generated via non‑amyloidogenic α‑secretase cleavage of APP [1]. Prucalopride and other gut‑selective 5‑HT₄ agonists do not share this property, and most 5‑HT₄ agonists lack published sAPPα data entirely [2].

soluble APPα amyloid precursor protein neuroprotection Alzheimer's disease modification

Clinical Pharmacokinetic Differentiation: Food‑Independent Exposure of Usmarapride (SUVN‑D4010)

In Phase 1 clinical studies (NCT02575482, NCT03031574), food had no significant effect on the total exposure (AUC) or peak concentration (Cmax) of Usmarapride (SUVN‑D4010) [1]. The median tmax increased from 2 h (fasted) to 3.5 h (fed), but this does not alter overall exposure [2]. Many CNS‑active compounds exhibit substantial food‑dependent bioavailability variation, which introduces confounding variability in cognitive trials.

food effect pharmacokinetics AUC Cmax tmax

Human Safety and Tolerability: Usmarapride (SUVN‑D4010) Single‑Dose Tolerance up to 45 mg

In first‑in‑human studies, Usmarapride (SUVN‑D4010) was safe and well‑tolerated at single doses up to 45 mg and multiple doses up to 40 mg once daily for 14 days in healthy adults [1]. The most frequently reported adverse events were headache and nausea, typical of 5‑HT₄ modulation [2]. Projected efficacious concentrations were achieved without major safety concerns, enabling progression to Phase 2‑enabling long‑term safety studies [3].

human tolerability adverse events safety margin Phase 1

Usmarapride (SUVN‑D4010) CAS 1428862-32-1: Validated Research and Development Application Scenarios


Alzheimer's Disease Cognitive Impairment Models

Usmarapride (SUVN‑D4010) is validated for preclinical AD research requiring 5‑HT₄‑mediated cognitive enhancement with disease‑modifying biomarker potential. The compound demonstrates robust efficacy in episodic, working, social, and emotional memory paradigms in rats and elevates cortical ACh (250% at 3 mg/kg p.o.) and sAPPα levels [1]. Use in combination studies with donepezil is supported by evidence of pharmacological potentiation [2].

Translational CNS Pharmacokinetic and Safety Studies

Usmarapride (SUVN‑D4010) is suited for translational research bridging preclinical findings to human clinical projections. Phase 1 data confirm linear PK (dose‑proportional exposure), food‑independent bioavailability, and a well‑characterized safety profile up to 45 mg single dose and 40 mg QD × 14 days [1]. Steady‑state is achieved by day 2 with minimal accumulation (1.3–1.4×) [2], facilitating chronic dosing studies.

5‑HT₄ Receptor Partial Agonist Reference Standard

Usmarapride (SUVN‑D4010) serves as a benchmark partial agonist reference standard for 5‑HT₄ receptor pharmacology. With an EC₅₀ of 44 nM, brain‑to‑plasma ratio of 1.5, and clean selectivity profile [1], it enables cross‑compound comparisons against full agonists (e.g., cisapride) and peripherally‑restricted agonists (e.g., prucalopride) in assays evaluating functional selectivity and CNS target engagement [2].

Drug‑Drug Interaction and Combination Therapy Studies

Usmarapride (SUVN‑D4010) is appropriate for combination studies with standard‑of‑care AD therapies. It potentiates the pharmacological effects of donepezil in animal cognitive models without overlapping mechanism‑based toxicity [1]. The non‑AChE‑inhibition mechanism (5‑HT₄ partial agonism) provides an orthogonal approach to cholinergic enhancement, supporting additive or synergistic pro‑cognitive effects [2].

Quote Request

Request a Quote for Usmarapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.